Cas no 364372-16-7 (5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate)

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate structure
364372-16-7 structure
Product name:5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
CAS No:364372-16-7
MF:C12H17N2+.C7H7O3S-
Molecular Weight:360.47
MDL:MFCD06654910
CID:3105113
PubChem ID:16226673

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • Toluene-4-sulfonate5-amino-1,2,3,3-tetramethyl-3H-indolium;
    • 5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
    • 364372-16-7
    • AKOS000115949
    • Toluene-4-sulfonate5-amino-1,2,3,3-tetramethyl-3H-indolium
    • 4-methylbenzene-1-sulfonate; 5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium
    • 965-399-4
    • 4-methylbenzenesulfonate;1,2,3,3-tetramethylindol-1-ium-5-amine
    • CS-0219020
    • Z56762617
    • G42937
    • EN300-02847
    • MFCD06654910
    • 5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium4-methylbenzene-1-sulfonate
    • PPA37216
    • MDL: MFCD06654910
    • インチ: InChI=1S/C12H17N2.C7H8O3S/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
    • InChIKey: ZZYWOGMXNMOJFL-UHFFFAOYSA-M

計算された属性

  • 精确分子量: 360.15076381Da
  • 同位素质量: 360.15076381Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 0
  • 複雑さ: 471
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.6Ų

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB316007-250 mg
Toluene-4-sulfonate5-amino-1,2,3,3-tetramethyl-3H-indolium; .
364372-16-7
250 mg
€331.00 2023-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289690-5g
5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
364372-16-7 95%
5g
¥28555.00 2024-05-16
Enamine
EN010-9606-5g
5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
364372-16-7 95%
5g
$1322.0 2023-10-28
Enamine
EN300-02847-2.5g
5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
364372-16-7 95%
2.5g
$894.0 2023-06-12
Enamine
EN300-02847-0.05g
5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
364372-16-7 95%
0.05g
$86.0 2023-06-12
Enamine
EN300-02847-0.5g
5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
364372-16-7 95%
0.5g
$342.0 2023-06-12
abcr
AB316007-5g
Toluene-4-sulfonate5-amino-1,2,3,3-tetramethyl-3H-indolium; .
364372-16-7
5g
€1960.00 2025-02-18
Enamine
EN300-02847-0.1g
5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
364372-16-7 95%
0.1g
$129.0 2023-06-12
Enamine
EN300-02847-1.0g
5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
364372-16-7 95%
1g
$457.0 2023-06-12
Enamine
EN010-9606-0.5g
5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
364372-16-7 95%
0.5g
$342.0 2023-10-28

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate 関連文献

5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonateに関する追加情報

Introduction to 5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate (CAS No. 364372-16-7) and Its Applications in Modern Chemical Biology

The compound 5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate, identified by its CAS number 364372-16-7, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This organometallic derivative, characterized by its unique indole core and sulfonate functionality, has garnered attention for its structural complexity and versatile reactivity. The indole moiety, a well-known scaffold in natural products and bioactive molecules, contributes to the compound's biological relevance, while the sulfonate group enhances its solubility and interaction with biological targets.

In recent years, the exploration of heterocyclic compounds has intensified due to their prevalence in bioactive molecules. Among these, indole derivatives have been extensively studied for their pharmacological properties. The specific arrangement of substituents in 5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate imparts distinct electronic and steric properties, making it a valuable candidate for drug discovery and material science applications. The presence of multiple stereocenters and functional groups allows for fine-tuning of its chemical behavior, enabling researchers to design novel derivatives with enhanced efficacy.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The indole ring can serve as a core structure for further functionalization, allowing chemists to explore a wide range of modifications. For instance, the amino group at the 5-position can be used for coupling reactions with carboxylic acids or other nucleophiles, while the tetramethyl substitution at the 3-position provides stability and influences electronic distribution. These features make 5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate a versatile intermediate in synthetic chemistry.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Researchers are leveraging molecular docking studies to understand how 5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate interacts with biological targets such as enzymes and receptors. These studies have revealed that the sulfonate group plays a crucial role in binding affinity due to its ability to form hydrogen bonds and electrostatic interactions. Furthermore, the indole core's aromaticity contributes to π-stacking interactions, which are often critical for drug-receptor binding.

The pharmaceutical industry has shown particular interest in indole derivatives due to their documented biological activity. For example, certain indole-based compounds have demonstrated anti-inflammatory, antimicrobial, and anticancer properties. The structural features of 5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate align well with these pharmacophores. Its sulfonate moiety is reminiscent of sulfonamide drugs known for their therapeutic effects in various diseases. This suggests that derivatives of this compound could exhibit similar pharmacological profiles or even novel mechanisms of action.

In material science applications,5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate also holds promise as a precursor for functional materials. The compound's ability to form stable complexes with metals makes it useful in catalysis and coordination chemistry. Additionally,its luminescent properties have been explored in the development of organic light-emitting diodes (OLEDs) and sensors. The tetramethyl substituents enhance rigidity,which is beneficial for maintaining structural integrity in these applications.

The synthesis of 5-amino--,2,33,33-tetramethyI--indol-I-Ium 4-methyIbenzenesul fon ate presents both challenges and opportunities for synthetic chemists。 While the indole core can be synthesized through classical methods such as Fischer indole synthesis,the introduction of multiple substituents requires careful optimization。 Recent reports highlight innovative synthetic routes that improve yield and purity,making large-scale production more feasible。 These advancements underscore the growing importance of this compound in both academic research and industrial applications。

As research continues to uncover new applications,the demand for high-quality starting materials like 5-amino--,23,33,33-tetramethyI--indol-I-Ium 4-methyIbenzenesul fon ate is expected to rise。 Manufacturers are focusing on improving purification techniques and supply chain efficiency to meet this growing need。 Collaborative efforts between chemists,biologists,and engineers are driving innovation across multiple disciplines,leading to breakthroughs that would not have been possible without such versatile intermediates。

In conclusion,5-amino--,23,33,33-tetramethyI--indol-I-Ium 4-methyIbenzenesul fon ate (CAS No.--364372--16--7) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research。 Its unique structural features make it an invaluable tool for drug discovery、material science ,and synthetic chemistry。 With ongoing advancements in synthesis ,computational modeling ,and application development ,this molecule is poised to play an increasingly important role in future scientific endeavors。

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Amadis Chemical Company Limited
(CAS:364372-16-7)5-amino-1,2,3,3-tetramethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate
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Purity:99%
はかる:5g
Price ($):1069.0